3-(4-Fluorophenyl)-4-[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carbonyl]piperazin-2-one
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Overview
Description
3-(4-Fluorophenyl)-4-[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carbonyl]piperazin-2-one is a complex organic compound that features a combination of fluorophenyl, oxazole, and piperazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carbonyl]piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorophenyl derivatives, oxazole rings, and piperazinone structures. Common synthetic routes include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions.
Attachment of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions.
Formation of the Piperazinone Core: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4-[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carbonyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4-[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Inhibiting Enzymes: Blocking the activity of enzymes critical for disease progression.
Altering Gene Expression: Affecting the transcription and translation of genes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carbonyl]piperazin-2-one
- 3-(4-Bromophenyl)-4-[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carbonyl]piperazin-2-one
Uniqueness
3-(4-Fluorophenyl)-4-[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carbonyl]piperazin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c1-13-2-7-16(11-24-13)29-12-17-10-18(25-30-17)21(28)26-9-8-23-20(27)19(26)14-3-5-15(22)6-4-14/h2-7,10-11,19H,8-9,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLOAHPKXAPJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)N3CCNC(=O)C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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